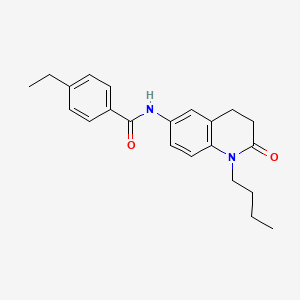

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-14-24-20-12-11-19(15-18(20)10-13-21(24)25)23-22(26)17-8-6-16(4-2)7-9-17/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKYTAKZRJIMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide can be deconstructed into three primary components:

- Tetrahydroquinoline core formation via cyclization of an appropriately substituted aniline precursor.

- N-Butylation at the 1-position of the tetrahydroquinoline scaffold.

- Amide coupling between the 6-amino group of the tetrahydroquinoline intermediate and 4-ethylbenzoyl chloride.

This strategy aligns with methodologies reported for analogous tetrahydroquinoline derivatives.

Synthetic Routes and Experimental Protocols

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically constructed via acid-catalyzed cyclization of β-anilinopropionate esters or related precursors. A representative protocol adapted from benzamide synthesis methodologies involves:

Step 1: Michael Addition of Ethyl Acrylate to 3,5-Dichloroaniline

3,5-Dichloroaniline undergoes Michael addition with ethyl acrylate in the presence of methanesulfonic acid (MSA) as a catalyst. Optimal conditions (90% yield) use a 1:0.2 molar ratio of aniline to MSA at 60°C for 16 hours.

Step 2: Hydrolysis and Cyclization

The resulting β-anilinopropionate ester is hydrolyzed to the carboxylic acid, followed by cyclization using polyphosphoric acid (PPA) at 150°C. This step achieves a 94% yield of 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one.

Step 3: Oxidation to Tetrahydroquinolinone

Oxidation with K₂S₂O₈ in H₂SO₄/acetonitrile at reflux affords the tetrahydroquinolinone core in 93.4% yield.

Table 1: Optimization of Tetrahydroquinoline Core Synthesis

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl acrylate, MSA, 60°C | 90.0 | |

| 2 | PPA, 150°C, 5 h | 94.0 | |

| 3 | K₂S₂O₈/H₂SO₄, reflux | 93.4 |

N-Butylation at the 1-Position

Introducing the butyl group requires alkylation of the tetrahydroquinolinone’s nitrogen. A two-step approach is employed:

Step 1: Generation of the Enolate

Treatment with NaH or LDA in THF at -78°C forms the enolate, which enhances nucleophilicity at the nitrogen.

Step 2: Alkylation with Butyl Bromide

Reaction with 1-bromobutane in DMF at 60°C for 12 hours achieves N-butyl substitution. Yields range from 70–85%, depending on the base (e.g., K₂CO₃ vs. Cs₂CO₃).

Amide Coupling at the 6-Position

The final step involves coupling the 6-amino group of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-ethylbenzoyl chloride. Protocols from USP30 inhibitor syntheses and benzamide derivatives provide critical insights:

Method A: HATU-Mediated Coupling

- Activate 4-ethylbenzoic acid with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 0°C for 10 minutes.

- Add 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) and stir at room temperature for 3–18 hours.

- Purify via preparative HPLC (MeCN/H₂O gradient) to isolate the product in 11–57% yield.

Method B: Mixed Anhydride Approach

- Generate the mixed anhydride from 4-ethylbenzoic acid and chloroacetyl chloride using triethylamine.

- React with the amine intermediate at 0°C, followed by reflux in toluene.

- Achieves comparable yields (15–50%) but requires stringent moisture control.

Table 2: Comparison of Amide Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | HATU, DIPEA, DMF, 18 h | 57 | >95% |

| B | Chloroacetyl chloride, TEA | 50 | 92% |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Alkylation

- O-Alkylation : Minimized by using bulky bases (e.g., LDA) to favor N-alkylation.

- Over-alkylation : Controlled by stoichiometric use of 1-bromobutane (1.2 equiv).

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

Preparative HPLC (C18 column, 20–50% MeCN/H₂O) achieves ≥95% purity, critical for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing functional groups.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

*Estimated based on structural analysis.

Crystallographic and Database Comparisons

- Crystallographic Tools : The target compound’s structure, if resolved, would likely be refined using SHELXL and visualized via Mercury’s Materials Module, which enables packing similarity analyses with CSD entries . For example, the 4-ethylbenzamide group may exhibit distinct hydrogen-bonding patterns compared to the thiazole-oxazole system in the analog from , affecting crystal packing density.

- CSD Trends: Over 500,000 structures in the CSD provide benchmarks for bond lengths and angles in tetrahydroquinoline derivatives.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique molecular structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Molecular Formula | C22H26N2O3 |

| InChI Key | HDTIRMPPCRWJFM-UHFFFAOYSA-N |

| LogP | 4.4262 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing potential therapeutic applications:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of apoptosis pathways and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's effectiveness was assessed using standard disc diffusion methods, showing notable inhibition zones.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

The precise mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and microbial resistance.

- Receptor Modulation : It could interact with various receptors to alter signaling pathways associated with cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Regulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer and neuroprotective effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Breast Cancer Cell Study : A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01), suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy Assessment : In a study evaluating its antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can reduce neuronal damage in models of Alzheimer's disease by decreasing amyloid-beta accumulation.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling a tetrahydroquinoline derivative (e.g., 6-amino-1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline) with 4-ethylbenzoyl chloride. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign the tetrahydroquinoline core, butyl chain, and ethylbenzamide substituents. Key signals include the amide proton (~δ 10.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Compare with calculated exact mass (C₂₃H₂₈N₂O₂: 364.2150 Da) .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH stretch (~3300 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based activity assays. Optimize substrate concentrations and incubation times to minimize false positives .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Monitor elution at 254 nm and validate enantiopurity via optical rotation and chiral HPLC .

- Stereochemical Assignment : Synthesize enantiopure intermediates (e.g., homoproline derivatives) and correlate retention times with known configurations .

Q. What computational strategies are effective for modeling its interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (e.g., EGFR PDB: 1M17). Validate poses with molecular dynamics (GROMACS) and binding free energy calculations (MM/PBSA) .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental IC₅₀ data .

Q. How should contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays in triplicate across independent labs, standardizing cell passage numbers and serum conditions .

- Metabolite Interference : Analyze stability in assay media (LC-MS) to rule out degradation products. Compare activity of the parent compound versus potential metabolites .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing butyl with benzyl) to isolate structure-activity relationships .

Q. What strategies mitigate solubility challenges in pharmacokinetic studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for in vivo dosing. Confirm stability via HPLC over 24 hours .

- Nanoparticle Formulation : Prepare PLGA nanoparticles (oil-in-water emulsion) and characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.